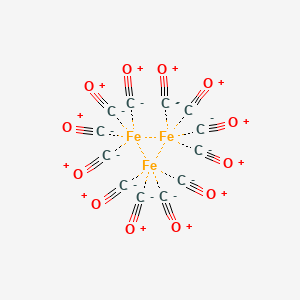
Triirondodecacarbonyl
説明
Synthesis Analysis
The synthesis of iron carbonyl complexes, including triirondodecacarbonyl, often involves the reaction of iron with carbon monoxide under specific conditions. However, detailed synthesis methods specific to triirondodecacarbonyl are not directly provided in the available literature. Studies on related iron carbonyl complexes and their reactions might offer insights into methodologies that could be adapted for triirondodecacarbonyl synthesis. For instance, the reaction of tricarbonyliron complexes with various reagents demonstrates the versatility of iron carbonyl compounds in forming complex structures and might hint at the synthetic routes for triirondodecacarbonyl.
Molecular Structure Analysis
The molecular structure of iron carbonyl complexes is characterized by the coordination of carbon monoxide ligands to iron atoms. While specific details on the molecular structure of triirondodecacarbonyl were not directly found, studies on similar iron carbonyl complexes provide valuable insights. For example, the structure of μ-N,N′-dehydrosemidinatobis (tricarbonyliron) reveals how iron atoms can be bridged by organic ligands, suggesting the structural complexity possible within iron carbonyl compounds (Baikie & Mills, 1967).
Chemical Reactions and Properties
Iron carbonyl complexes participate in various chemical reactions, including cycloadditions, which can rapidly construct complex systems such as spiro[4.5]decane from tricarbonyl[(1−4-η)-2-methoxy-5-methylenecyclohexa-1,3-diene]iron complexes (Ong & Chien, 1996). Such reactions highlight the reactivity and versatility of iron carbonyl complexes in organic synthesis, which can be extrapolated to understand the chemical behaviors of triirondodecacarbonyl.
Physical Properties Analysis
The physical properties of iron carbonyl complexes, such as volatility, solubility, and melting points, are significant for their handling and application in synthesis. While specific physical properties of triirondodecacarbonyl were not highlighted, the general characteristics of iron carbonyl compounds suggest that triirondodecacarbonyl would exhibit properties typical of organometallic complexes, including sensitivity to air and moisture.
Chemical Properties Analysis
The chemical properties of iron carbonyl complexes, including triirondodecacarbonyl, are largely defined by their reactivity with nucleophiles, electrophiles, and their ability to undergo transformation under various conditions. The reactivity of tricarbonyliron complexes with carbenes and the resulting formation of spiro[2,5]octane ring systems illustrate the complex's chemical versatility (Han & Ong, 2005).
科学的研究の応用
Triirondodecacarbonyl is used to create carbon monoxide releasing molecules (CORMs) like dicarbonyl-bis(cysteamine)iron(II). These CORMs can release CO in a controlled manner to biological targets and are promising for therapeutic applications due to their selective CO release and minimal cellular adverse effects (Kretschmer et al., 2011).
It is used in the synthesis of mixed metal clusters, such as the reaction with chloroiridium complexes to yield novel iron iridium clusters. This demonstrates its role in the formation of complex molecular structures (Guggolz et al., 1981).
Triirondodecacarbonyl is instrumental in tricarbonyliron-diene chemistry for organic synthesis. It's used in asymmetric catalytic complexation and in the synthesis of various alkaloids and other organic compounds (Knölker et al., 2001).
It allows for the selective reduction of esters into ethers, showcasing its utility in chemical synthesis processes (Das et al., 2012).
Triirondodecacarbonyl is utilized in photochemical reactions with transition metal complexes, contributing to the synthesis of complex organic structures (Kreiter et al., 1982).
It is used in the selective double hydrosilylation of nitriles, catalyzed by iron complexes containing indium trihalide. This novel combination in organic synthesis demonstrates its versatility (Ito et al., 2016).
Triirondodecacarbonyl is also key in the synthesis of iron(0) tricarbonyl complexes with novel cyclohexadiene ligands, which undergo oxidative modification postcomplexation (Khan et al., 2010).
特性
IUPAC Name |
carbon monoxide;iron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12CO.3Fe/c12*1-2;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYRMDDXFDINCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe].[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Fe3O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triiron dodecacarbonyl | |
CAS RN |
17685-52-8 | |
| Record name | Dodecacarbonyl iron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017685528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



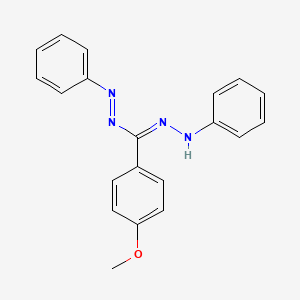
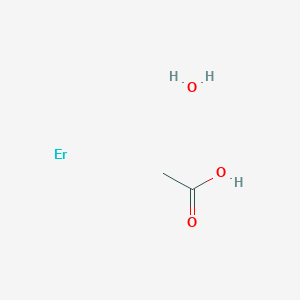
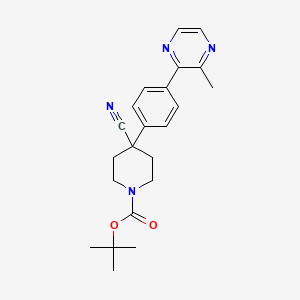
![Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1144069.png)

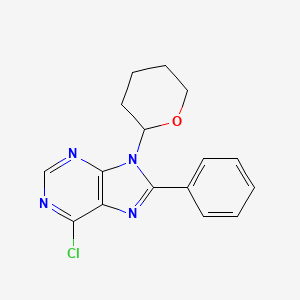
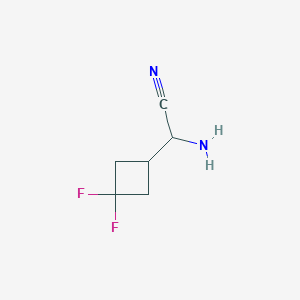
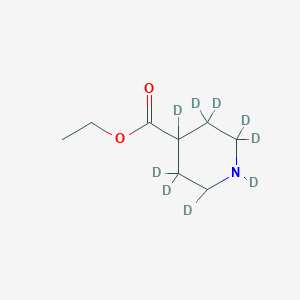
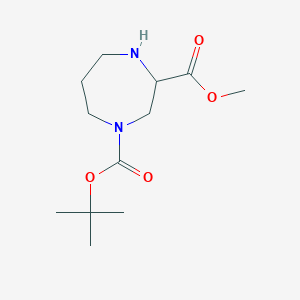
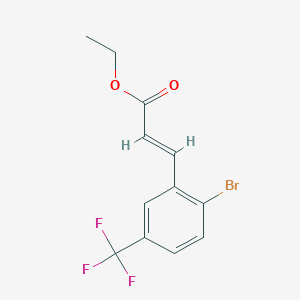
![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)